

An In-depth Technical Guide to Intramolecular Hydrogen Bonding in 2-Nitrophenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bond in **2-Nitrophenol**, a classic example of this fundamental interaction. The presence of a strong hydrogen bond between the hydroxyl group and the nitro group in the ortho position significantly influences the molecule's physical, chemical, and spectroscopic properties. Understanding these effects is crucial for applications in drug design, materials science, and chemical synthesis.

Molecular Structure and the Intramolecular Hydrogen Bond

2-Nitrophenol exists predominantly in a planar conformation that facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and one of the oxygen atoms of the adjacent nitro group. This interaction creates a stable six-membered ring-like structure.[1][2][3] This hydrogen bond is a key determinant of the molecule's distinct properties compared to its meta and para isomers, where intermolecular hydrogen bonding predominates.[3][4][5]

Below is a diagram illustrating the intramolecular hydrogen bond in **2-Nitrophenol**.

Caption: Molecular structure of **2-Nitrophenol** with the intramolecular hydrogen bond.



Quantitative Data

The intramolecular hydrogen bond in **2-Nitrophenol** has been extensively studied, yielding a wealth of quantitative data that characterize its strength and geometry.

Table 1: Geometric Parameters of the Intramolecular

Hydrogen Bond

Parameter	Experimental Value	Computational Value
O-H Bond Length (Å)	-	Elongated compared to non-bonded phenols[2]
O···O Distance (Å)	2.549[2]	-
O-H···O Angle (°)	-	-
C-O-H Angle (°)	-	Significantly decreased (by about 4 degrees)[2]

Table 2: Spectroscopic Data

Spectroscopic Technique	- Parameter	Value
FTIR Spectroscopy	O-H Stretching Frequency (cm ⁻¹)	Broad band around 3200- 3500[1][6]
¹ H NMR Spectroscopy	Hydroxyl Proton Chemical Shift (δ, ppm)	~10.57 (in CDCl ₃)[7]

Table 3: Energetic Data

Parameter	Computational Value (kcal/mol)
Hydrogen Bond Energy (ΔΕΗΒ)	17.44[2]
O-H Bond Dissociation Enthalpy (eV)	4.25[8]

Experimental Protocols



The characterization of the intramolecular hydrogen bond in **2-Nitrophenol** relies on several key experimental techniques. Detailed protocols for these methods are outlined below.

Synthesis of 2-Nitrophenol

A common method for the synthesis of **2-Nitrophenol** is the nitration of phenol.[9][10][11][12]

Materials:

- Phenol
- Sodium Nitrate
- Concentrated Sulfuric Acid
- Water
- Dichloromethane (for extraction)
- Ice bath
- · Reaction vessel with stirrer
- Separatory funnel

Procedure:

- Dissolve phenol in water.
- In a separate flask, dissolve sodium nitrate in water and cool in an ice bath.
- Slowly add concentrated sulfuric acid to the sodium nitrate solution while maintaining a low temperature.
- Add the phenol solution dropwise to the nitrating mixture with constant stirring, keeping the temperature below 20°C.[9]
- Continue stirring for approximately 2 hours after the addition is complete.[9]

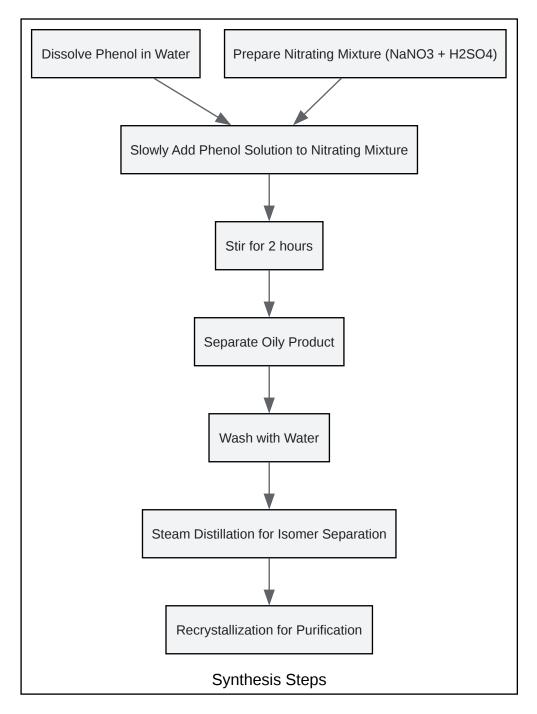
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- Separate the oily product layer.
- Wash the product with water.
- The ortho and para isomers can be separated by steam distillation, as **2-nitrophenol** is steam volatile due to its intramolecular hydrogen bonding.[9][13][14]
- Further purification can be achieved by recrystallization.





Workflow for the Synthesis of 2-Nitrophenol

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Caption: A simplified workflow for the synthesis of **2-Nitrophenol**.

Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectroscopy is a powerful tool for identifying the presence and nature of hydrogen bonds. The intramolecular hydrogen bond in **2-Nitrophenol** causes a significant broadening and red-shift of the O-H stretching vibration.[1][6]

Protocol:

- Sample Preparation: Prepare a dilute solution of 2-Nitrophenol in a suitable solvent (e.g., carbon tetrachloride, chloroform). Alternatively, a KBr pellet can be prepared for solid-state analysis.[1] For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.[1]
- Instrument Setup:
 - Use an FTIR spectrometer with a suitable detector.
 - Set the spectral range to scan from 4000 to 400 cm⁻¹.
 - Select an appropriate resolution (e.g., 4 cm⁻¹).
 - Perform a background scan with the pure solvent or an empty KBr pellet holder.
- Data Acquisition:
 - Place the sample in the spectrometer's sample compartment.
 - Acquire the infrared spectrum, co-adding a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
- Data Analysis:
 - Identify the O-H stretching band, which will appear as a broad absorption in the 3200-3500 cm⁻¹ region.
 - Compare the position and shape of this band to that of a non-hydrogen-bonded phenol to confirm the presence of the intramolecular hydrogen bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The proton involved in the intramolecular hydrogen bond of **2-Nitrophenol** exhibits a characteristic downfield chemical shift.[7][15]

Protocol:

- Sample Preparation: Dissolve a small amount of **2-Nitrophenol** in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration should be sufficient to obtain a good signal, typically 5-10 mg in 0.5-0.7 mL of solvent.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate spectral width and acquisition parameters for a ¹H spectrum.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly decrease in intensity.[16]
- Data Analysis:
 - Identify the chemical shift of the hydroxyl proton, which will be significantly downfield (around 10.57 ppm in CDCl₃) due to the deshielding effect of the hydrogen bond.[7]
 - Analyze the coupling patterns of the aromatic protons to confirm the ortho-substitution pattern.

X-ray Crystallography

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, allowing for the direct measurement of bond lengths and angles within the



intramolecular hydrogen bond.

Protocol:

 Crystal Growth: Grow single crystals of 2-Nitrophenol of suitable size and quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent.

Data Collection:

- Mount a single crystal on a goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations.
- Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of frames at different crystal orientations.
- Structure Solution and Refinement:
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

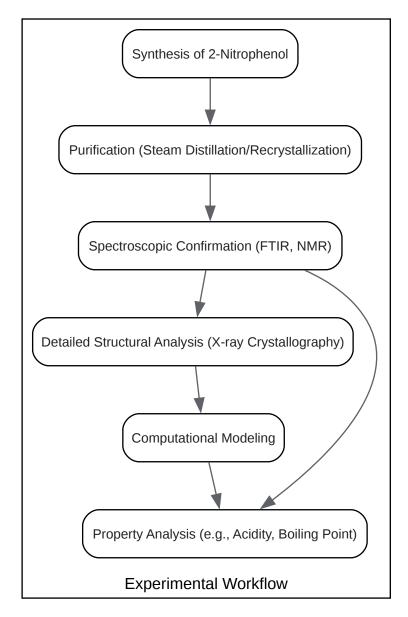
Data Analysis:

 From the final refined structure, determine the precise geometric parameters of the intramolecular hydrogen bond, including the O-H and O···O distances and the O-H···O angle.

Logical Relationships and Experimental Workflow

The characterization of the intramolecular hydrogen bond in **2-Nitrophenol** follows a logical progression of experiments, from synthesis to detailed structural and energetic analysis.





Logical Flow of 2-Nitrophenol Characterization

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Caption: A diagram illustrating the logical workflow for the comprehensive study of **2-Nitrophenol**.

Conclusion

The intramolecular hydrogen bond in **2-Nitrophenol** is a well-defined and extensively studied phenomenon that serves as a cornerstone for understanding non-covalent interactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation



for researchers and professionals in the fields of chemistry and drug development to further explore and utilize the unique properties imparted by this interaction. The interplay of spectroscopic, crystallographic, and computational methods is essential for a complete characterization of this and other intramolecularly hydrogen-bonded systems.

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